molecular formula C36H30N2O6 B12475845 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate

Cat. No.: B12475845
M. Wt: 586.6 g/mol
InChI Key: SNUHGUZXMSLQSR-UHFFFAOYSA-N
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Description

The compound 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate is a complex organic molecule characterized by its unique structure, which includes multiple fused ring systems and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate typically involves multiple steps, including the formation of the core ring structures and the subsequent functionalization of these rings. Common synthetic routes may involve the use of copper-catalyzed oxidative dehydrogenative annulation reactions, which facilitate the formation of complex ring systems . Reaction conditions often include the use of specific solvents, temperatures, and catalysts to achieve the desired product with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of complex molecules. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids , while reduction reactions may produce alcohols or amines .

Scientific Research Applications

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors , modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

Molecular Formula

C36H30N2O6

Molecular Weight

586.6 g/mol

IUPAC Name

[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl] 3-(1,3-dioxo-5-phenyl-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate

InChI

InChI=1S/C36H30N2O6/c39-32-28-16-11-21(20-5-2-1-3-6-20)19-29(28)33(40)38(32)26-8-4-7-24(18-26)36(43)44-27-14-12-25(13-15-27)37-34(41)30-22-9-10-23(17-22)31(30)35(37)42/h1-10,12-15,18,21-23,28-31H,11,16-17,19H2

InChI Key

SNUHGUZXMSLQSR-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1C3=CC=CC=C3)C(=O)N(C2=O)C4=CC=CC(=C4)C(=O)OC5=CC=C(C=C5)N6C(=O)C7C8CC(C7C6=O)C=C8

Origin of Product

United States

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